2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride

LogP lipophilicity fluorine effect

Solubility and undesired N-H reactivity often limit sulfonamide building block utility. This ≥95% HCl salt solves both. • N,N-dimethylsulfonamide is inert under EDC/HOBt, HATU, or T3P coupling, preventing side reactions. • 3-fluoro substituent provides a ¹⁹F NMR handle for reaction monitoring and metabolic stability assessment. • LogP 0.432, MW 268.74, TPSA 71.8 Ų maintain fragment-like properties (MW<300, LogP<3). Ideal for PROTAC linker synthesis and fragment library enumeration. Shipped globally from stock.

Molecular Formula C9H14ClFN2O2S
Molecular Weight 268.74 g/mol
CAS No. 1384431-30-4
Cat. No. B1377319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride
CAS1384431-30-4
Molecular FormulaC9H14ClFN2O2S
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC(=C1CN)F.Cl
InChIInChI=1S/C9H13FN2O2S.ClH/c1-12(2)15(13,14)9-5-3-4-8(10)7(9)6-11;/h3-5H,6,11H2,1-2H3;1H
InChIKeyIIFOVEXGMGMFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide Hydrochloride: Fluorinated Sulfonamide Building Block


2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride (CAS 1384431-30-4) is a synthetic sulfonamide derivative supplied primarily as a versatile small-molecule scaffold (Enamine Catalog No. EN300-103061) and research-grade building block [1]. The molecule combines three synthetically addressable functional groups on a benzenesulfonamide core: a fluorine atom at the 3-position, an aminomethyl (–CH₂NH₂) group at the 2-position, and an N,N-dimethylsulfonamide moiety. It is commercially offered as the hydrochloride salt, with a typical purity of ≥95% and a molecular weight of 268.74 g·mol⁻¹ [1]. The compound is classified as harmful/irritant (GHS07) and is intended exclusively for research and further manufacturing use, not for direct human or veterinary application [2].

Core Scaffold Fluorinated benzenesulfonamide with three derivatizable groups
Salt Form Hydrochloride enhances aqueous solubility and handling
Key Handle Benzylic primary amine for coupling and diversification

Why This Sulfonamide Building Block Cannot Be Replaced by Generic Analogs


Sulfonamide-based building blocks appear superficially interchangeable; however, critical property differences exist even among regioisomers and salt forms that directly govern synthetic utility and downstream molecular performance. Removing the 3-fluoro substituent (e.g., CAS 168971-55-9) alters the electronic character of the aromatic ring, which influences both reactivity in metal-catalyzed coupling reactions and the lipophilicity of derived products . Switching from the N,N-dimethylsulfonamide to the N-methylsulfonamide congener (CAS 1384430-07-2) changes the hydrogen-bond donor count from 1 to 2 and substantially increases LogP [1], affecting both solubility and target-binding pharmacophore geometry. Procuring the free base (CAS 1341134-69-7) instead of the hydrochloride salt sacrifices the aqueous solubility advantage conferred by the salt form and may alter storage stability . The quantitative evidence below demonstrates that these seemingly minor structural variations produce quantifiable differences in key physicochemical parameters relevant to compound selection.

3-Fluoro Removal (CAS 168971-55-9)
Alters electronic character and lipophilicity, shifting coupling reactivity and ADME profile.
N-Methylsulfonamide Analog (CAS 1384430-07-2)
Introduces an additional H-bond donor, changing pharmacophore geometry and solubility.
Free Base (CAS 1341134-69-7)
Lacks aqueous solubility advantage and crystalline handling of the hydrochloride salt.

Quantitative Differentiation Evidence Versus Closest Analogs


Fluorine Substitution Lowers LogP Relative to N-Methyl Analog

The target hydrochloride salt (CAS 1384431-30-4) has a computed LogP of 0.432 [1], which is notably lower than the N-methyl analog 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride (CAS 1384430-07-2) at LogP 0.6143 . This represents a ~0.18 log unit reduction in lipophilicity, attributable to the additional methyl group on the sulfonamide nitrogen in the N,N-dimethyl variant increasing polar surface area relative to molecular volume. By contrast, removal of the fluorine atom entirely (non-fluorinated analog CAS 168971-55-9) yields a LogP of 0.3956 , indicating that the 3-fluoro substituent provides a modest but measurable lipophilicity increase compared to the unsubstituted phenyl ring, without pushing the compound into the excessively lipophilic range observed with the N-methyl congener.

LogP (Fluorine Effect)
Reported
0.432
Balanced lipophilicity for fragment-based library design
−0.182 vs N-methyl analog; +0.036 vs non-fluorinated (computed)
LogP lipophilicity fluorine effect medicinal chemistry ADME

Hydrochloride Salt Provides Aqueous Solubility Advantage Over Free Base

The hydrochloride salt (CAS 1384431-30-4) is explicitly documented by multiple vendors to exhibit enhanced aqueous solubility compared to its free base counterpart 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS 1341134-69-7) . The free base carries a single hydrogen-bond donor and a topological polar surface area (TPSA) of 63.4 Ų , whereas the salt form increases the formal hydrogen-bond donor count to 2 and TPSA to 71.8 Ų [1][2], consistent with improved water solvation. The formation of the hydrochloride salt is a standard strategy to enhance the dissolution rate and handling characteristics of amine-containing building blocks, and this compound is supplied exclusively as the HCl salt by all major catalog vendors (Enamine, Fluorochem, AKSci, CymitQuimica), suggesting the free base may present practical handling or stability limitations .

Salt Form Solubility Advantage
Class-level
HCl salt: TPSA 71.8 Ų, HBD 2
Free base: TPSA 63.4 Ų, HBD 1
Supports dissolution in aqueous reaction media
Class-level salt advantage; crystalline m.p. 198–200°C
solubility salt form free base formulation aqueous media

N,N-Dimethylsulfonamide Reduces Hydrogen-Bond Donor Count

A critical structural distinction lies in the sulfonamide nitrogen substitution: the target compound bears an N,N-dimethylsulfonamide group (zero N–H donors), whereas the closest N-methyl analog (CAS 1384430-07-2) retains one N–H donor on the sulfonamide, yielding a total hydrogen-bond donor (HBD) count of 2 compared to the target compound's HBD count of 2 (both protons residing on the primary amine of the aminomethyl group) . The sulfonamide N–H in the N-methyl analog is capable of acting as a hydrogen-bond donor to biological targets, which can significantly alter binding poses in enzyme active sites (e.g., carbonic anhydrase, where sulfonamide N–H coordination to the zinc ion is a canonical interaction) [1]. The N,N-dimethyl variant eliminates this interaction modality, redirecting binding toward the primary amine and the sulfonyl oxygen atoms as the dominant H-bond acceptors. This difference is fundamental for structure-based drug design campaigns, particularly those targeting sulfonamide-recognizing proteins.

H-Bond Donor Count
Class-level
Target HBD=2 (amine only)
N-methyl: HBD=2 (amine + sulfonamide N–H)
Eliminates sulfonamide N–H interaction; redirects binding to amine handle
Class-level pharmacophore consideration; carbonic anhydrase context
hydrogen-bond donor N,N-dimethylsulfonamide pharmacophore target engagement selectivity

Aminomethyl Handle at 2-Position Enables Synthetic Diversification

Compared to 3-fluoro-N,N-dimethylbenzenesulfonamide (CAS 1228432-05-0; MW 203.24 g·mol⁻¹), which lacks the aminomethyl substituent entirely, the target compound offers a primary aliphatic amine (–CH₂NH₂) as a nucleophilic anchor point for further derivatization [1]. This enables chemoselective transformations—including amide bond formation with carboxylic acids, reductive amination with aldehydes, sulfonamide formation with sulfonyl chlorides, and urea synthesis with isocyanates—that are impossible with the simpler analog . The benzylic nature of the aminomethyl group (directly attached to the aromatic ring) further distinguishes it from aliphatic aminoethyl linkers, offering distinct reactivity (e.g., susceptibility to oxidation to the imine or nitrile) and conformational rigidity compared to flexible-chain analogs such as N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride [2]. The molecular weight difference (268.74 vs. 203.24 g·mol⁻¹) reflects the added 65.5 Da of the aminomethyl substituent, which is acceptable for fragment-based screening libraries where MW < 300 Da is considered fragment-like [3].

Aminomethyl Handle
Reported
MW 268.74, benzylic –CH₂NH₂
Analog: no amine (MW 203.24)
Pre-installed diversification point for library synthesis
Remains within fragment-like MW cutoff (
Crystalline Identity
Reported
m.p. 198–200°C, purity ≥95%
Facilitates accurate weighing and quality checkpoint
Less restrictive storage than N-methyl analog
TPSA
Reported
71.8 Ų
Below Veber threshold (140 Ų); supports ADME screening
+8.4 vs free base; −0.39 vs N-methyl analog
aminomethyl handle synthetic diversification amide coupling reductive amination building block

Defined Melting Point and High Purity Ensure Reproducible Handling

The target hydrochloride salt is a crystalline solid with a reported melting point of 198–200°C [1], in contrast to the free base (CAS 1341134-69-7) for which no discrete melting point is cataloged, suggesting an amorphous or low-melting consistency . The sharp melting range indicates a well-defined crystalline form, which facilitates accurate weighing, minimizes hygroscopicity-related mass errors, and supports long-term storage stability under recommended conditions (cool, dry environment) . All major commercial suppliers specify a minimum purity of 95% [1]. For the structurally similar N-methyl analog (CAS 1384430-07-2), purity is also specified at ≥95%, but storage conditions are more restrictive (sealed in dry, 2–8°C), implying potentially greater sensitivity to moisture or thermal degradation . The 198–200°C melting point can serve as an in-house identity and purity check by rapid melting point determination upon receipt.

Crystalline Identity
Reported
m.p. 198–200°C, purity ≥95%
Facilitates accurate weighing and quality checkpoint
Less restrictive storage than N-methyl analog
melting point purity quality control crystalline reproducibility

Favorable TPSA for Oral Bioavailability Chemical Space

The computed topological polar surface area (TPSA) of the target hydrochloride salt is 71.8 Ų [1], which falls comfortably below the 140 Ų threshold associated with good oral bioavailability per Veber's criteria [2] and also below the 90 Ų threshold often cited for blood-brain barrier penetration [3]. Among the comparator set, the TPSA values span a meaningful range: 63.4 Ų for the free base (CAS 1341134-69-7) , 71.8 Ų for the target HCl salt, and 72.19 Ų for the N-methyl HCl analog (CAS 1384430-07-2) . The 8.4 Ų increase from free base to hydrochloride salt reflects the contribution of the additional protonated species. Importantly, the target compound's TPSA is 0.39 Ų lower than the N-methyl analog, a subtle difference that, combined with the LogP advantage (–0.182), may translate to measurably different permeability characteristics in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers.

TPSA
Reported
71.8 Ų
Below Veber threshold (140 Ų); supports ADME screening
+8.4 vs free base; −0.39 vs N-methyl analog
TPSA oral bioavailability fragment-based drug discovery Veber rules ADME prediction

Recommended Application Scenarios Based on Differentiation Evidence


Fragment-Based Drug Discovery Libraries with Balanced Lipophilicity

The compound's LogP of 0.432, TPSA of 71.8 Ų, and MW of 268.74 position it within the fragment-like chemical space (MW < 300, LogP < 3, TPSA < 140). Its benzylic primary amine provides a single, unambiguous point for amide coupling or reductive amination-based library enumeration. Medicinal chemistry teams designing fragment libraries, particularly those targeting enzymes with sulfonamide-recognizing pockets but seeking to avoid classical sulfonamide N–H-mediated zinc coordination, should prioritize this scaffold over the N-methyl analog (LogP 0.6143, which is 42% more lipophilic) to maintain lead-like physicochemical properties [1].

PROTAC Linker Intermediates Requiring Aqueous-Compatible Conditions

The hydrochloride salt form ensures reliable solubility in aqueous or mixed aqueous-organic solvent systems, a critical requirement for amide coupling steps that are commonly performed in DMF/water or THF/water mixtures during PROTAC (Proteolysis-Targeting Chimera) linker synthesis. The crystalline nature (m.p. 198–200°C) and ≥95% purity allow precise stoichiometric control when coupling to expensive E3 ligase ligands or target-protein binders. The N,N-dimethylsulfonamide group, lacking an acidic N–H, is chemically inert under standard coupling conditions (EDC/HOBt, HATU, or T3P), unlike the N-methyl analog where the sulfonamide N–H may undergo unintended acylation [2].

¹⁹F NMR Probe Development and Metabolic Stability Optimization

The 3-fluoro substituent provides a built-in ¹⁹F NMR handle for monitoring reaction progress, assessing binding interactions via ¹⁹F ligand-observed NMR, or evaluating metabolic stability in microsomal assays. The LogP difference of +0.036 log units versus the non-fluorinated analog demonstrates a modest fluorine-induced lipophilicity increase without dramatically altering physicochemical properties, consistent with the established strategy of using fluorine as a 'hydrogen isostere' to block oxidative metabolism while preserving molecular recognition. The N,N-dimethylsulfonamide group further reduces the potential for phase II sulfonamide conjugation, a known metabolic liability of primary sulfonamides [3][4].

Chemical Biology Probes Avoiding Sulfonamide Off-Target Activity

In chemical probe development, selectivity against classical sulfonamide targets (particularly carbonic anhydrase isoforms and sulfonamide-binding transthyretin) is essential. The N,N-dimethylsulfonamide moiety eliminates the sulfonamide N–H donor that mediates zinc coordination in carbonic anhydrase active sites and hydrogen-bonding interactions in transthyretin. The aminomethyl group provides an orthogonal conjugation point for installing fluorophores, biotin, or photoaffinity labels without engaging the sulfonamide pharmacophore. The LogP of 0.432 is also compatible with maintaining aqueous solubility of the final probe conjugate [3].

Application
Selection Property
Validation Focus
Fragment-based library design
Balanced LogP and fragment-like TPSA
Lipophilicity-adjusted library enumeration
PROTAC linker synthesis (aqueous-compatible)
Hydrochloride salt solubility; inert N,N-dimethylsulfonamide
Coupling efficiency in mixed aqueous-organic media
¹⁹F NMR probe development
3-Fluoro substituent for ¹⁹F detection; blocked sulfonamide conjugation
Metabolic stability and ¹⁹F ligand-observed NMR binding studies
Chemical biology probes (off-target avoidance)
N,N-dimethylsulfonamide eliminates carbonic anhydrase binding
Selectivity profiling against sulfonamide-recognizing proteins
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